5-bromo-1,4-dimethylpyridin-2(1H)-one
Overview
Description
5-bromo-1,4-dimethylpyridin-2(1H)-one: is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the 5th position and two methyl groups at the 1st and 4th positions on the pyridine ring, with a ketone functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,4-dimethylpyridin-2(1H)-one typically involves the bromination of 1,4-dimethylpyridin-2(1H)-one. One common method is as follows:
Starting Material: 1,4-dimethylpyridin-2(1H)-one.
Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or chloroform.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5th position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,4-dimethylpyridin-2(1H)-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH₂) in liquid ammonia for amination.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
Substitution: Formation of 5-amino-1,4-dimethylpyridin-2(1H)-one.
Oxidation: Formation of 1,4-dimethylpyridine-2,5-dicarboxylic acid.
Reduction: Formation of 5-bromo-1,4-dimethylpyridin-2(1H)-ol.
Scientific Research Applications
5-bromo-1,4-dimethylpyridin-2(1H)-one: has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-1,4-dimethylpyridin-2(1H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
5-bromo-1,4-dimethylpyridin-2(1H)-one: can be compared with other brominated pyridine derivatives, such as:
5-bromo-2-methylpyridine: Lacks the ketone group, resulting in different reactivity and applications.
5-bromo-1,4-dimethylpyridine:
2-bromo-1,4-dimethylpyridin-5(1H)-one: The position of the bromine atom is different, leading to variations in reactivity and applications.
The uniqueness of This compound lies in the combination of the bromine atom, methyl groups, and the ketone functional group, which collectively contribute to its distinct chemical properties and versatile applications.
Biological Activity
5-Bromo-1,4-dimethylpyridin-2(1H)-one is an organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H8BrN1O and a molecular weight of approximately 202.05 g/mol. Its structure features a pyridine ring substituted with a bromine atom and two methyl groups, along with a carbonyl group at the 2-position, which enhances its reactivity and biological potential .
Research indicates that this compound acts primarily as an inhibitor of bromodomain-containing protein 4 (BRD4). BRD4 plays a crucial role in regulating gene expression associated with cell proliferation and survival, making it a target for cancer therapy. The compound's ability to selectively inhibit BRD4 suggests it may be beneficial in treating various cancers .
Interaction Studies
Interaction studies have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify the binding affinity of this compound to BRD4. These studies are essential for understanding the compound's efficacy as a therapeutic agent .
Biological Activities
The compound has been explored for several biological activities:
- Anticancer Activity : Inhibitors targeting BRD4 are of particular interest due to their potential to impede cancer progression. Studies have shown that this compound can effectively reduce the proliferation of cancer cells in vitro .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also exhibit this activity through its interaction with inflammatory mediators .
- Antimicrobial Effects : Preliminary data indicate that this compound may possess antimicrobial properties, although further studies are required to establish its efficacy against specific pathogens .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of BRD4 in various cancer cell lines, suggesting potential for therapeutic use in oncology. |
Study B | Investigated anti-inflammatory effects in LPS-stimulated human whole blood (hWB) assays, showing reduced MCP-1 secretion at concentrations around 500 nM. |
Study C | Explored the synthesis pathways and characterized the compound's interactions with target proteins using high-throughput screening methods. |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination of Dimethylpyridinones : This method involves the selective bromination at the 5-position of dimethylpyridinones.
- Carbonylation Reactions : Utilizing carbonylation techniques can enhance yield and purity during synthesis.
These synthetic routes allow for efficient production suitable for both research and industrial applications .
Properties
IUPAC Name |
5-bromo-1,4-dimethylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFBADZSNWPVHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-55-8 | |
Record name | 5-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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